Cas no 1351591-96-2 (4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide)

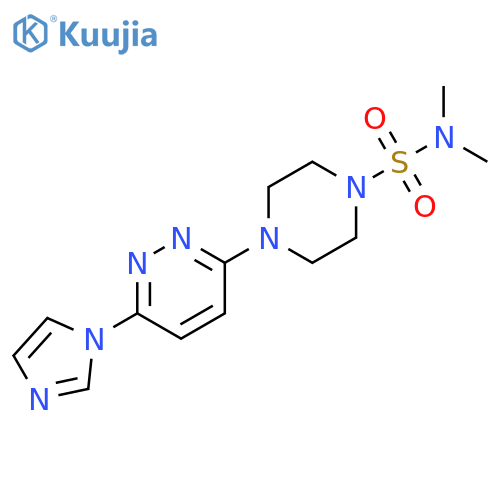

1351591-96-2 structure

商品名:4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide

4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide

- 1-Piperazinesulfonamide, 4-[6-(1H-imidazol-1-yl)-3-pyridazinyl]-N,N-dimethyl-

- F6236-0004

- 1351591-96-2

- VU0538699-1

- AKOS024541176

- 4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide

- 4-(6-imidazol-1-ylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide

- 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide

-

- インチ: 1S/C13H19N7O2S/c1-17(2)23(21,22)20-9-7-18(8-10-20)12-3-4-13(16-15-12)19-6-5-14-11-19/h3-6,11H,7-10H2,1-2H3

- InChIKey: BHSXVUPFXMXVPO-UHFFFAOYSA-N

- ほほえんだ: N1(S(N(C)C)(=O)=O)CCN(C2=NN=C(N3C=NC=C3)C=C2)CC1

計算された属性

- せいみつぶんしりょう: 337.13209405g/mol

- どういたいしつりょう: 337.13209405g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 95.8Ų

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- ふってん: 626.5±55.0 °C(Predicted)

- 酸性度係数(pKa): 4.82±0.10(Predicted)

4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6236-0004-5mg |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-2μmol |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-1mg |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-10μmol |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-10mg |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-3mg |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-15mg |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-20μmol |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-5μmol |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6236-0004-20mg |

4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N,N-dimethylpiperazine-1-sulfonamide |

1351591-96-2 | 20mg |

$148.5 | 2023-09-09 |

4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1351591-96-2 (4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量